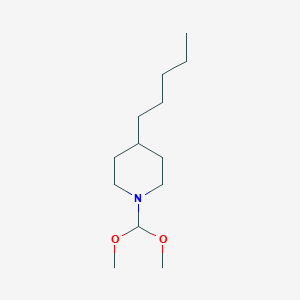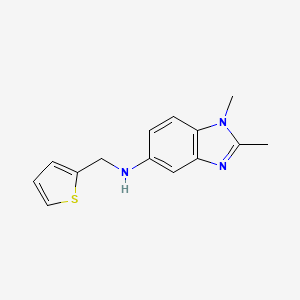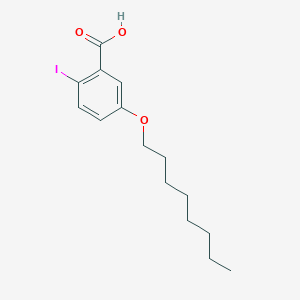![molecular formula C14H12N2O4 B14151453 2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] CAS No. 88768-54-1](/img/structure/B14151453.png)
2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] is a chemical compound known for its unique structure and properties It consists of two furan rings connected by an ethane-1,1-diyl bridge, with isocyanatomethyl groups attached to the furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] typically involves the reaction of furan derivatives with isocyanates under controlled conditions. One common method is the reaction of 2,2’-(Ethane-1,1-diyl)bis[5-(hydroxymethyl)furan] with phosgene or a phosgene equivalent to introduce the isocyanate groups. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isocyanate groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reactions with alcohols or amines are typically carried out in the presence of a catalyst such as dibutyltin dilaurate.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Urethanes or ureas.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and tissue engineering.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate groups react with amines or alcohols to form ureas or urethanes, respectively. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis[5-(isocyanatomethyl)furan]
- 2,2’-(Ethane-1,1-diyl)bis[5-(hydroxymethyl)furan]
- 2,2’-(Ethane-1,2-diyl)bis[5-(hydroxymethyl)furan]
Uniqueness
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of isocyanate groups makes it highly reactive towards nucleophiles, enabling its use in a wide range of applications, from polymer synthesis to biomedical research.
Eigenschaften
CAS-Nummer |
88768-54-1 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-(isocyanatomethyl)-5-[1-[5-(isocyanatomethyl)furan-2-yl]ethyl]furan |
InChI |
InChI=1S/C14H12N2O4/c1-10(13-4-2-11(19-13)6-15-8-17)14-5-3-12(20-14)7-16-9-18/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
FYZYPXVVQUUOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(O1)CN=C=O)C2=CC=C(O2)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


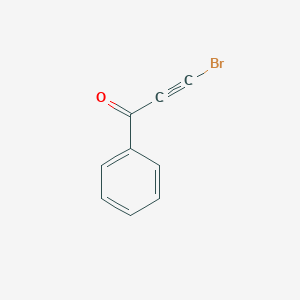
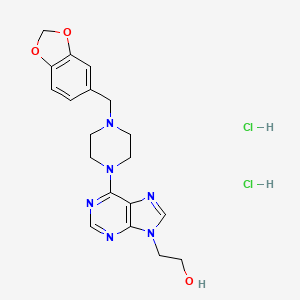

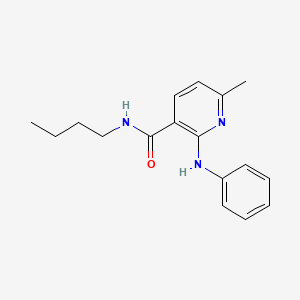
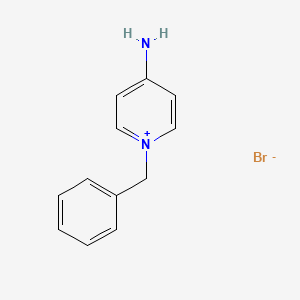
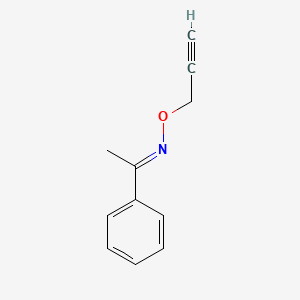
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)


